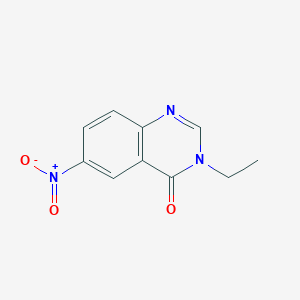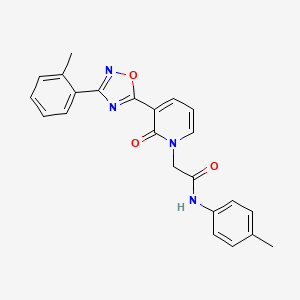![molecular formula C21H22N4O B2809849 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379952-53-9](/img/structure/B2809849.png)
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as P3P and is a member of the pyridazinone family of compounds. This molecule has shown promising results in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
作用机制
The mechanism of action of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This leads to the modulation of various signaling pathways, resulting in the desired biological effects.
生化和生理效应
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory, anticancer, and antidiabetic properties. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the significant advantages of using 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its ability to modulate specific cellular processes. This makes it an attractive molecule for drug discovery and other biological research applications. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.
未来方向
There are several future directions for the research of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one. One of the most promising areas is the development of new drugs based on this compound. Additionally, further studies are needed to understand the precise mechanism of action and the potential side effects of this molecule. The compound's potential applications in the treatment of neurological disorders and infectious diseases also warrant further investigation.
Conclusion:
In conclusion, 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a promising compound that has shown significant potential in various scientific research applications. Its unique structure and ability to modulate specific cellular processes make it an attractive molecule for drug discovery and other biological research. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in the treatment of various diseases.
合成方法
The synthesis of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a complex process that involves multiple steps. The most common method used for the synthesis of this compound involves the reaction of 3-chloro-6-nitropyridazine with 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde in the presence of a reducing agent. The resulting product is then treated with phenylhydrazine to obtain the final compound.
科学研究应用
The unique structure of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one makes it an attractive molecule for scientific research. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
属性
IUPAC Name |
6-phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21-9-8-20(18-6-2-1-3-7-18)23-25(21)19-10-13-24(14-11-19)16-17-5-4-12-22-15-17/h1-9,12,15,19H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJTXZBUTPMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


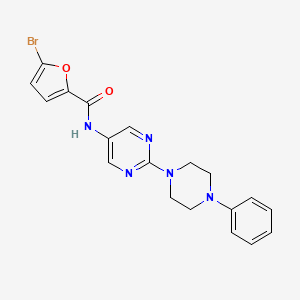
![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)
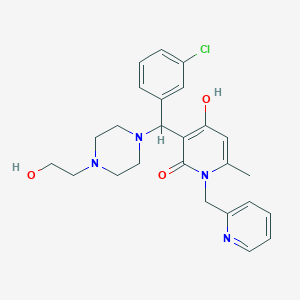
![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)
![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)
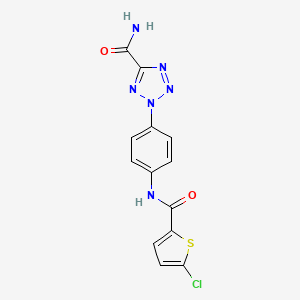
![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)
![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)
